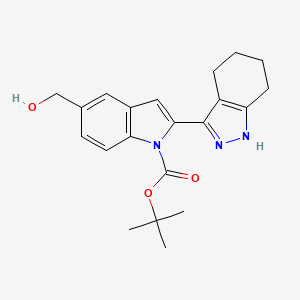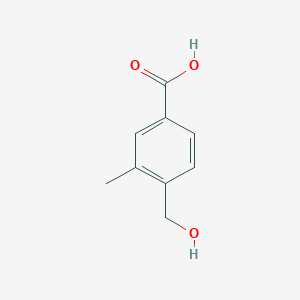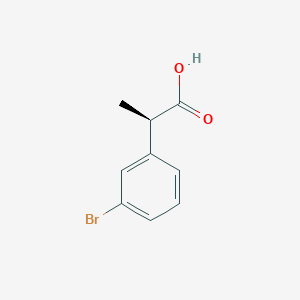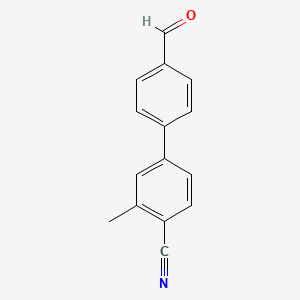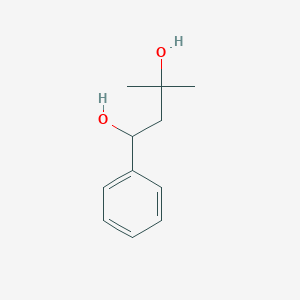
4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2-trifluoromethylphenyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-trifluoromethylbenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination at the 4-position using thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Aplicaciones Científicas De Investigación
4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine exerts its effects is often related to its ability to interact with specific molecular targets:
Comparación Con Compuestos Similares
- 4-Chloro-2-methyl-6-(2-trifluoromethylphenyl)pyrimidine .
- 4-Chloro-6-(2-trifluoromethylphenyl)-2-cyclopropylpyrimidine .
Comparison:
- Uniqueness: 4-Chloro-6-(2-trifluoromethylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
- Similarities: Similar compounds share the pyrimidine core and trifluoromethylphenyl group but differ in other substituents, affecting their reactivity and applications .
Propiedades
Fórmula molecular |
C11H6ClF3N2 |
|---|---|
Peso molecular |
258.62 g/mol |
Nombre IUPAC |
4-chloro-6-[2-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-5-9(16-6-17-10)7-3-1-2-4-8(7)11(13,14)15/h1-6H |
Clave InChI |
KEVXKDQPZCFUDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


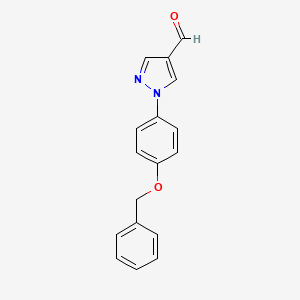
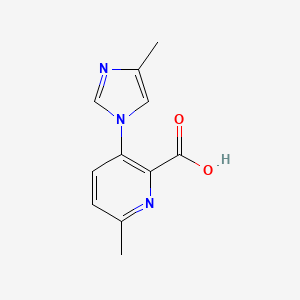
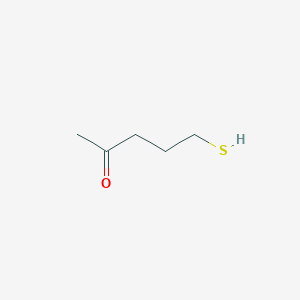

![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)
![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
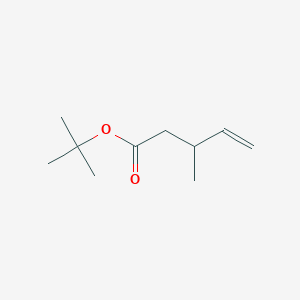

![phenyl N-[4-(3-methoxyphenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B13885387.png)
